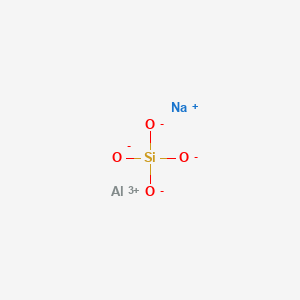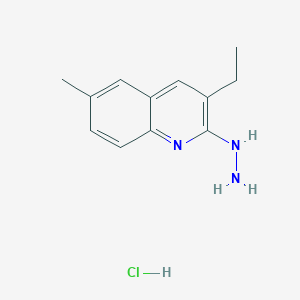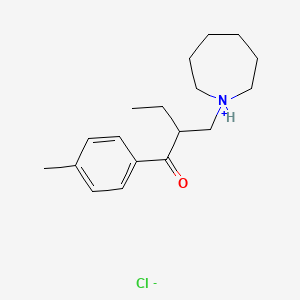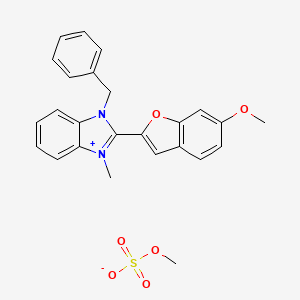![molecular formula C19H12N2O2 B13752306 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy- CAS No. 5504-69-8](/img/structure/B13752306.png)
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disperse Yellow 71 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, acetate, and nylon. Disperse dyes are characterized by their low water solubility and non-ionic nature, making them suitable for hydrophobic fibers. Disperse Yellow 71 is known for its vibrant yellow color and is widely used in the textile industry.
准备方法
Synthetic Routes and Reaction Conditions
Disperse Yellow 71 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of Disperse Yellow 71 involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component in the presence of dispersing agents. The resulting dye is then isolated, purified, and formulated into a fine powder for use in dyeing processes.
化学反应分析
Types of Reactions
Disperse Yellow 71 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
科学研究应用
Disperse Yellow 71 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.
作用机制
The mechanism of action of Disperse Yellow 71 involves its interaction with hydrophobic fibers. The dye molecules are dispersed in water with the help of dispersing agents and then adsorbed onto the fiber surface. The dye molecules penetrate the fiber matrix and form van der Waals and dipole interactions with the polymer chains, resulting in the coloration of the fiber.
相似化合物的比较
Disperse Yellow 71 can be compared with other similar disperse dyes, such as:
Disperse Yellow 42: Another yellow disperse dye with similar applications but different chemical structure.
Disperse Yellow 26: Known for its use in dyeing polyester fibers.
Disperse Red 9: A red dye derived from anthraquinone, used for similar applications but with a different color profile.
Uniqueness
Disperse Yellow 71 is unique due to its specific shade of yellow and its excellent dyeing properties on synthetic fibers. Its chemical structure allows for strong interactions with hydrophobic fibers, resulting in vibrant and long-lasting colors.
属性
CAS 编号 |
5504-69-8 |
|---|---|
分子式 |
C19H12N2O2 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
6-methoxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C19H12N2O2/c1-23-12-8-9-16-15(10-12)20-18-13-6-2-4-11-5-3-7-14(17(11)13)19(22)21(16)18/h2-10H,1H3 |
InChI 键 |
LKXACQJIRVWIPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


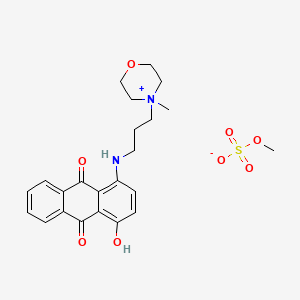
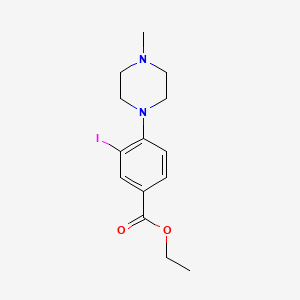
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
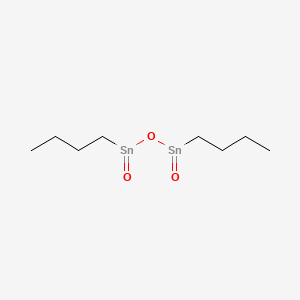

![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)


